Cas no 1890928-99-0 (2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride)

2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride
- [2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride
- EN300-2005464
- 1890928-99-0
-
- Inchi: 1S/C9H11ClFNO2S/c1-12(2)9-5-8(11)4-3-7(9)6-15(10,13)14/h3-5H,6H2,1-2H3
- InChI Key: CECVJEDCNIGTLA-UHFFFAOYSA-N
- SMILES: ClS(CC1C=CC(=CC=1N(C)C)F)(=O)=O
Computed Properties
- Exact Mass: 251.0183056g/mol
- Monoisotopic Mass: 251.0183056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8Ų
- XLogP3: 2.1
2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2005464-2.5g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 2.5g |
$2856.0 | 2023-09-16 | ||
Enamine | EN300-2005464-1.0g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 1g |
$1458.0 | 2023-05-26 | ||
Enamine | EN300-2005464-5.0g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 5g |
$4226.0 | 2023-05-26 | ||
Enamine | EN300-2005464-0.25g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 0.25g |
$1341.0 | 2023-09-16 | ||
Enamine | EN300-2005464-0.1g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 0.1g |
$1283.0 | 2023-09-16 | ||
Enamine | EN300-2005464-0.05g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 0.05g |
$1224.0 | 2023-09-16 | ||
Enamine | EN300-2005464-0.5g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 0.5g |
$1399.0 | 2023-09-16 | ||
Enamine | EN300-2005464-1g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 1g |
$1458.0 | 2023-09-16 | ||
Enamine | EN300-2005464-10.0g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 10g |
$6266.0 | 2023-05-26 | ||
Enamine | EN300-2005464-10g |
[2-(dimethylamino)-4-fluorophenyl]methanesulfonyl chloride |
1890928-99-0 | 10g |
$6266.0 | 2023-09-16 |
2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride Related Literature
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on 2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride
Introduction to 2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride (CAS No. 1890928-99-0)
2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride, identified by the CAS number 1890928-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The presence of both a dimethylamino group and a fluorine substituent on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents.
The dimethylamino moiety is known for its ability to enhance the basicity and nucleophilicity of adjacent functional groups, which can be leveraged in multi-step synthetic pathways. This feature is particularly useful in transition-metal-catalyzed reactions, such as cross-coupling processes, where the dimethylamino group can act as a ligand or participate in directing selectivity. Additionally, the fluorophenyl ring introduces a fluorine atom, which is a common pharmacophore in drug design due to its ability to modulate metabolic stability, binding affinity, and lipophilicity.
Sulfonyl chlorides, such as 2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride, are also prominent reagents in the formation of sulfonamides. Sulfonamides have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride functionality allows for facile introduction of sulfonamide linkages into target molecules through nucleophilic substitution reactions, making this compound a versatile tool in medicinal chemistry.
Recent advancements in synthetic methodologies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The incorporation of fluorine atoms into pharmaceuticals has been shown to improve pharmacokinetic profiles, such as reducing metabolic clearance and enhancing binding to biological targets. In particular, 2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride has been explored in the synthesis of fluorinated sulfonamides that exhibit enhanced binding affinity to protein targets. This has opened up new avenues for the development of next-generation therapeutics.
The compound's structure also makes it a potential candidate for use in materials science applications. Fluorinated aromatic compounds are known for their stability and resistance to degradation, which can be advantageous in the development of advanced materials with specific electronic or optical properties. Furthermore, the presence of both electron-donating and electron-withdrawing groups on the phenyl ring allows for fine-tuning of electronic characteristics, making it suitable for applications in organic electronics and catalysis.
In academic research, 2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride has been utilized in studies aimed at understanding the role of fluorine substitution in modulating biological activity. Researchers have investigated how the fluorine atom influences interactions with enzymes and receptors, providing insights into structure-activity relationships. These studies have not only contributed to the development of more effective drugs but also enhanced our understanding of molecular recognition processes at a fundamental level.
The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in the synthesis of small-molecule inhibitors. For instance, derivatives of 2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride have been explored as inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation. The ability to introduce diverse functional groups while maintaining structural integrity makes this compound a valuable asset in drug discovery pipelines.
From a synthetic chemistry perspective, 2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride offers several advantages as a starting material. Its reactivity allows for efficient transformations into more complex molecules through various coupling reactions and nucleophilic substitutions. This flexibility has enabled chemists to rapidly prototype novel scaffolds with tailored properties for biological evaluation.
The compound's handling requires standard laboratory precautions due to its sulfonyl chloride functionality, which can react with water or alcohols to release hydrochloric acid. However, when used under controlled conditions, it proves to be an indispensable reagent in synthetic organic chemistry. Its availability from specialized suppliers ensures that researchers can incorporate it into their projects without significant challenges.
In conclusion,2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride (CAS No. 1890928-99-0) is a multifaceted compound with broad applications in pharmaceutical research and materials science. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, particularly sulfonamides with enhanced pharmacological properties. As research continues to uncover new therapeutic targets and synthetic methodologies,2-(dimethylamino)-4-fluorophenylmethanesulfonyl chloride is poised to remain a cornerstone in medicinal chemistry and beyond.
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